3-Bromoisothiazol-5-amine
Description
Significance of Isothiazole (B42339) Heterocycles in Contemporary Chemical Research
Isothiazoles are a notable class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom adjacent to each other. medwinpublishers.comontosight.ai First successfully synthesized in 1956, the chemistry of isothiazoles has rapidly advanced due to the wide range of useful properties exhibited by their derivatives. medwinpublishers.com These heterocyclic systems are fundamental building blocks for creating new materials that possess intriguing electronic, mechanical, and biological characteristics. medwinpublishers.comresearchgate.net The isothiazole nucleus is an aromatic, stable system due to its delocalized π-electron system, which also allows for a variety of chemical transformations. medwinpublishers.com
In contemporary chemical research, isothiazole derivatives are of significant interest, particularly in medicinal and pharmaceutical sciences. medwinpublishers.comresearchgate.net The isothiazole ring is a component in numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and anticancer properties. medwinpublishers.comontosight.ai For example, certain isothiazole derivatives have been investigated for their potential in treating Alzheimer's disease and as serine protease inhibitors. medwinpublishers.com The structural versatility of the isothiazole scaffold allows chemists to develop novel molecular structures and explore alternative synthetic strategies. researchgate.net This has led to the synthesis of compounds with applications ranging from pharmaceuticals and agrochemicals to materials science, such as dyes and corrosion inhibitors. researchgate.netontosight.ai The intensive development in isothiazole chemistry is driven by the high biological activity of its derivatives, which are explored as potential new drugs and plant protection agents. thieme-connect.com
Overview of Halogenated Aminoisothiazoles within Heterocyclic Chemistry
Within the broader field of isothiazole chemistry, halogenated derivatives, especially those containing an amino group, represent a particularly important subclass of substrates. Halogenated isothiazoles are considered highly reactive and versatile synthetic building blocks. thieme-connect.com The presence of a halogen atom, such as bromine or chlorine, provides a reactive site for further functionalization, enabling the synthesis of a wide array of polyfunctional isothiazoles. thieme-connect.comthieme-connect.com This reactivity is crucial for constructing more complex molecules through reactions like nucleophilic substitution and metal-catalyzed cross-coupling. thieme-connect.comsci-hub.se
Halogenation reactions, which involve the replacement of a hydrogen atom with a halogen, are a fundamental process in organic synthesis. mt.com Depending on the substrate and conditions, these reactions can proceed through different mechanisms, such as electrophilic substitution. mt.com For isothiazoles, halogenation provides access to key intermediates. For instance, the bromination of isothiazole derivatives can be achieved using reagents like N-bromosuccinimide (NBS). thieme-connect.de
Aminoisothiazoles are valuable pharmacophores in medicinal chemistry. sci-hub.se The combination of a halogen and an amino group on the isothiazole ring creates a bifunctional scaffold. Research has demonstrated methods for the amination of halogenated isothiazoles, such as the metal-free amination of 3-bromoisothiazole-5-carbonitrile (B13363780), which proceeds via an SNAr-type addition mechanism to provide 3-aminoisothiazoles. sci-hub.se Such syntheses are significant as they provide access to compounds that can be further elaborated into potential therapeutic agents. The development of synthetic routes to various halogenated aminoisothiazoles continues to be an active area of research, reflecting their importance as intermediates in the creation of biologically active substances. thieme-connect.de
Academic Relevance of 3-Bromoisothiazol-5-amine as a Research Substrate
The compound this compound is a specific example of a halogenated aminoisothiazole that holds academic interest primarily as a research substrate and a synthetic intermediate. While extensive literature on this exact molecule is not widespread, its academic relevance can be inferred from the study of closely related compounds and the general utility of its structural motifs. Halogenated heterocycles are pivotal in synthetic chemistry, often serving as precursors for more complex molecular architectures. sci-hub.se
The structure of this compound features a bromine atom at the 3-position and an amine group at the 5-position of the isothiazole ring. This arrangement offers distinct possibilities for selective chemical modification. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern organic synthesis. sci-hub.se Simultaneously, the amino group can be a site for acylation, alkylation, or diazotization, leading to a diverse range of derivatives.
Research on related compounds underscores the potential of this substrate. For example, studies on the synthesis of 3-amino-5-arylisothiazoles and the amination of 3-bromoisothiazole-5-carbonitrile highlight the demand for synthetic routes to 3-aminoisothiazole structures as valuable pharmacophores. sci-hub.se The investigation of such compounds is often driven by the search for new biologically active agents, where the isothiazole core acts as a stable scaffold and the substituents are tuned to interact with specific biological targets. ontosight.ai Therefore, this compound serves as a valuable, specialized building block for academic and industrial researchers aiming to synthesize novel compounds for evaluation in drug discovery and materials science.
Compound Data
Below are tables detailing the properties of this compound and a related isomer, highlighting their role as research chemicals.
Table 1: Properties of this compound (Data inferred from supplier information and general chemical principles, as specific literature is sparse)
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₃H₃BrN₂S |
| Molecular Weight | 179.04 g/mol |
| Appearance | Solid (form may vary) |
| Key Functional Groups | Isothiazole Ring, Amine, Bromo |
| Primary Application | Synthetic Intermediate |
Table 2: Properties of Isomeric Compound 5-Bromo-isothiazol-3-ylamine
| Property | Value | Source |
| CAS Number | 2387239-22-5 | sigmaaldrich.com |
| IUPAC Name | 5-bromoisothiazol-3-amine | sigmaaldrich.com |
| Molecular Formula | C₃H₃BrN₂S | sigmaaldrich.com |
| Molecular Weight | 179.04 g/mol | sigmaaldrich.com |
| Physical Form | Off White Solid | sigmaaldrich.com |
| Purity | 96% | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H3BrN2S |
|---|---|
Molecular Weight |
179.04 g/mol |
IUPAC Name |
3-bromo-1,2-thiazol-5-amine |
InChI |
InChI=1S/C3H3BrN2S/c4-2-1-3(5)7-6-2/h1H,5H2 |
InChI Key |
IIRGIIHSTCQFMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1Br)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 3 Bromoisothiazol 5 Amine
Nucleophilic Substitution Reactions at the Isothiazole (B42339) Ring
The isothiazole ring, particularly when substituted with a halogen, is susceptible to nucleophilic attack. The bromine atom at the C3 position of 3-Bromoisothiazol-5-amine serves as a leaving group, enabling the introduction of various nucleophiles.
The reaction of this compound with secondary dialkylamines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electron-deficient C3 carbon of the isothiazole ring, leading to the displacement of the bromide ion. researchgate.netthieme-connect.com This process typically requires heat and may be conducted in the presence of a base to neutralize the hydrogen bromide formed during the reaction. The product of this reaction is a 3-(dialkylamino)isothiazol-5-amine. The primary amine at the C5 position generally remains unreactive under these conditions, as the C3 position is more activated towards substitution due to the adjacent electronegative sulfur and nitrogen atoms and the good leaving group ability of bromide.
A typical reaction sequence is as follows:
Step 1: The nucleophilic nitrogen of the secondary amine attacks the C3 carbon of the isothiazole ring, forming a transient, negatively charged intermediate known as a Meisenheimer complex.
Step 2: The bromide ion is eliminated from the intermediate, restoring the aromaticity of the isothiazole ring and yielding the substituted product. researchgate.net
This substitution pathway is a foundational method for diversifying the isothiazole core, allowing for the synthesis of a library of compounds with varied substituents at the C3 position.
While nucleophilic substitution at the C3 position is a common pathway, the isothiazole ring can also undergo cleavage when subjected to certain nucleophiles. cdnsciencepub.com This reactivity represents a competitive pathway that can lead to acyclic products. The interaction of substituted 3-aminoisothiazoles with specific nucleophiles can initiate a cascade of reactions resulting in the opening of the heterocyclic ring. cdnsciencepub.com
Research on related isothiazole systems has shown that strong nucleophiles can attack the sulfur atom, initiating ring opening. researchgate.netthieme-connect.com For 3-aminoisothiazole derivatives, this can lead to the formation of dinitrile intermediates. cdnsciencepub.com In the case of this compound, a potent nucleophile could potentially attack the sulfur atom, leading to the cleavage of the weak N-S bond. Subsequent rearrangement and elimination steps could theoretically yield malononitrile (B47326) derivatives, although specific studies detailing this outcome for this compound are not prevalent. This ring-opening pathway is a critical consideration in synthesis design, as reaction conditions must be carefully controlled to favor the desired substitution product over cleavage products. utoronto.ca
Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis provides powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of halo-isothiazoles.
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming carbon-nitrogen bonds. organic-chemistry.org This methodology can be applied to this compound to couple it with a wide range of primary and secondary amines. Five-membered heterocyclic halides can be challenging substrates for these reactions, potentially due to their ability to coordinate with and deactivate the palladium catalyst. utoronto.ca However, the development of specialized bulky biarylphosphine ligands has enabled efficient coupling with such heterocycles. utoronto.cawikipedia.orgresearcher.life
The catalytic cycle generally involves:
Oxidative addition of the palladium(0) catalyst to the C-Br bond of the isothiazole.
Coordination of the amine to the resulting palladium(II) complex.
Deprotonation of the coordinated amine by a base.
Reductive elimination from the palladium center to form the C-N bond and regenerate the palladium(0) catalyst.
The table below summarizes typical conditions used for analogous palladium-catalyzed amination of bromo-heterocycles. utoronto.cawikipedia.org
| Component | Examples | Role |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |
| Ligand | RuPhos, BrettPhos, tBuBrettPhos | Stabilizes the catalyst and facilitates reductive elimination |
| Base | LiHMDS, NaOtBu, K₂CO₃ | Deprotonates the amine nucleophile |
| Solvent | Toluene, Dioxane, THF | Reaction medium |
Direct C-H arylation is an atom-economical method for forming C-C bonds, avoiding the need for pre-functionalized starting materials. Silver-mediated, palladium-catalyzed direct C-H arylation has been successfully applied to 3-bromoisothiazole (B1283494) derivatives. thieme-connect.com This reaction allows for the selective functionalization of the C-H bond at the C4 position of the this compound core, leaving the C-Br bond intact for subsequent transformations.
In this process, a silver(I) salt, such as silver(I) fluoride (B91410) (AgF), is used as a crucial mediator or oxidant in the palladium catalytic cycle. The reaction couples the C4 position of the isothiazole with various aryl or heteroaryl halides. This methodology provides a powerful route to 5-amino-3-bromo-4-arylisothiazoles.
The table below presents findings from a study on the direct C-H arylation of a related 3-bromoisothiazole derivative. thieme-connect.com
| Arylating Agent | Catalyst System | Base/Additive | Solvent | Yield (%) |
|---|---|---|---|---|
| Iodobenzene | Pd(OAc)₂ / P(o-tol)₃ | AgF | DMA | 96 |
| 4-Iodotoluene | Pd(OAc)₂ / P(o-tol)₃ | AgF | DMA | 85 |
| 1-Iodo-4-methoxybenzene | Pd(OAc)₂ / P(o-tol)₃ | AgF | DMA | 91 |
| 2-Iodothiophene | Pd(OAc)₂ / P(o-tol)₃ | AgF | DMA | 72 |
The formation of carbon-sulfur (C-S) bonds is another important transformation for modifying halo-isothiazoles. Transition metal-catalyzed cross-coupling reactions between aryl halides and thiols are effective methods for synthesizing aryl thioethers. While palladium is often used, copper-catalyzed systems are also highly efficient for this purpose.
In this strategy, the C3-Br bond of this compound can be coupled with a variety of aryl or alkyl thiols. The reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), and a base. Microwave-assisted conditions have been shown to accelerate these reactions, leading to high yields in short reaction times. This method allows for the synthesis of 3-(arylthio)- or 3-(alkylthio)isothiazol-5-amines, which are valuable intermediates in medicinal chemistry.
The table below outlines typical conditions for copper-catalyzed C-S coupling reactions.
| Component | Example | Role |
|---|---|---|
| Catalyst | Copper(I) Iodide (CuI) | Facilitates the C-S bond formation |
| Thiol Source | Thiophenol, Alkanethiols | Provides the sulfur nucleophile |
| Base | K₂CO₃, Cs₂CO₃ | Deprotonates the thiol |
| Solvent | Acetonitrile, DMF | Reaction medium |
| Conditions | Conventional heating or Microwave irradiation | Energy source to drive the reaction |
Functional Group Interconversions of the Amine and Bromo Substituents
The amine and bromo groups on the isothiazole ring are key handles for synthetic modification. While they can be targeted individually, the reaction conditions must be carefully chosen to ensure chemoselectivity and avoid unintended reactions with the sensitive isothiazole ring or the other functional group.
While the parent compound is an amine, a closely related and synthetically important transformation is the hydrolysis of the corresponding 3-bromoisothiazole-5-carboxamide to 3-bromoisothiazole-5-carboxylic acid. This conversion is a critical step in modifying the C5 position of the isothiazole ring. Research has demonstrated an efficient method for this transformation using a diazotization-type reaction.
Initial attempts using concentrated sulfuric acid and a large excess of sodium nitrite (B80452) at high temperatures resulted in a modest 39% yield of the desired carboxylic acid. However, a significantly improved and milder protocol was developed. The reaction of 3-bromoisothiazole-5-carboxamide with four equivalents of sodium nitrite (NaNO₂) in trifluoroacetic acid (TFA) at approximately 0 °C leads to the desired 3-bromoisothiazole-5-carboxylic acid in an excellent 95% yield. This process is rapid, typically completing within 15 minutes.
Table 1: Reaction Conditions for the Conversion of 3-Bromoisothiazole-5-carboxamide to 3-Bromoisothiazole-5-carboxylic Acid
| Reagent | Solvent | Temperature | Time | Yield |
| Sodium Nitrite (NaNO₂) | Trifluoroacetic Acid (TFA) | ~0 °C | 15 min | 95% |
The direct conversion of a cyano group at the 5-position of the 3-bromoisothiazole ring to an acyl halide or other halogenated functional group is not a widely documented transformation in the scientific literature. Generally, the halogenation of a nitrile is a challenging reaction.
The more conventional and established synthetic route to obtain an acyl halide, such as an acyl chloride, from a nitrile involves a two-step process:
Hydrolysis of the Nitrile: The cyano group is first hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically by heating the nitrile with an aqueous acid (like HCl) or base (like NaOH).
Conversion of Carboxylic Acid to Acyl Halide: The resulting carboxylic acid is then converted to the corresponding acyl halide. Standard halogenating agents are effective for this step, such as thionyl chloride (SOCl₂) for producing acyl chlorides or phosphorus pentabromide (PBr₅) for acyl bromides.
This two-step sequence provides a reliable pathway to the desired acyl halide from the nitrile precursor.
Hydrodehalogenation is the process of replacing a halogen atom with a hydrogen atom. For this compound, this would involve the selective removal of the bromine atom at the C3 position to yield isothiazol-5-amine. While specific literature detailing the hydrodehalogenation of this particular substrate is limited, general principles of aromatic dehalogenation can be considered.
Common methods for hydrodehalogenation of aryl halides include:
Catalytic Hydrogenation: This involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). A base is often added to neutralize the HBr byproduct.
Metal Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), often in the presence of a transition metal catalyst, can effect this transformation.
Acid-Mediated Reduction: Reagents such as hypophosphorous acid (H₃PO₂) can be used, particularly in conjunction with a radical initiator or a palladium catalyst.
The choice of method for this compound would require careful optimization to ensure the selective removal of the bromine without affecting the amine group or causing reductive cleavage of the isothiazole ring.
Hydrodeamination, the replacement of an amino group with a hydrogen atom, is a fundamental transformation in aromatic and heterocyclic chemistry. The process typically proceeds via a two-step diazotization-reduction sequence, also known as hydrodediazoniation.
Diazotization: The primary aromatic amine is treated with a nitrosating agent, such as sodium nitrite (NaNO₂) in the presence of a strong acid, or an alkyl nitrite like isopentyl nitrite in an organic solvent, to form a diazonium salt intermediate.
Reduction (Dediazoniation): The resulting diazonium salt is unstable and can be reduced to replace the -N₂⁺ group with a hydrogen atom.
While this reaction is not specifically documented for this compound, analogous transformations have been successfully carried out on related heterocyclic systems. For instance, various 4-amino-3-arylisothiazole-5-carboxylate esters have been converted to their "desamino" (hydrodeaminated) counterparts. lookchem.com Similarly, a range of heterocyclic amines, including aminothiazoles, have undergone efficient hydrodediazoniation. nih.gov These examples suggest a viable pathway for the hydrodeamination of this compound.
Table 2: Exemplary Conditions for Hydrodeamination of Related Heterocyclic Amines
| Substrate | Reagent | Solvent | Conditions | Yield | Reference |
| 4-Amino-3-arylisothiazole-5-carboxylates | Isopentyl Nitrite | Tetrahydrofuran (THF) | Reflux | 45-75% | lookchem.com |
| Methyl 2-aminothiazole-5-carboxylate | Isopentyl Nitrite | Tetrahydrofuran (THF) | 90 °C (Flow Reactor) | >99% (Conversion) | nih.gov |
Derivatization and Structural Modification Strategies
Synthesis of Variously Substituted Amino-Isothiazole Derivatives
The amino group at the C-5 position of the isothiazole (B42339) ring is a primary site for modification, allowing for the introduction of various substituents through reactions such as acylation and diazotization.
Acylation of the amino group is a common strategy to produce N-substituted derivatives. This can be achieved using various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base. For instance, the acylation of aminothiazoles with reagents like benzoyl chloride or acetic anhydride (B1165640) yields the corresponding amide derivatives. nih.govnih.govrsc.org This reaction is fundamental in modifying the electronic properties and steric bulk around the nitrogen atom, which can be crucial for tuning the biological activity or material properties of the final compound. While direct acylation of 2-amino-4-halothiazoles can sometimes lead to mixtures of products, a protective group strategy, such as using a Boc-protected intermediate, can lead to cleaner reactions and higher yields of the desired N-acylated product. rsc.orgrsc.org
Table 1: Representative Acylation Reactions of Aminothiazoles
| Starting Material | Acylating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Aminothiazole derivatives | Acetic anhydride/Pyridine | - | Acetyl derivatives | nih.gov |
| 2-Amino-4-(pyrid-2-yl)thiazole | Benzoyl chloride/N-methylimidazole | DCM, rt, 18 h | N-Benzoyl-2-amino-4-(pyrid-2-yl)thiazole | nih.gov |
| Boc-protected 2-aminothiazol-4-one | O-acetylsalicyloyl chloride/Et3N | THF | Boc-protected thiazolide | rsc.org |
Note: This table presents general acylation reactions on the aminothiazole scaffold as representative examples.
Another powerful method for derivatizing 3-Bromoisothiazol-5-amine involves the diazotization of the primary amino group. Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) converts the amine into a diazonium salt (Ar-N₂⁺). sci-hub.ruscribd.com These diazonium salts are highly versatile intermediates that can be displaced by a wide range of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.org This allows for the introduction of functionalities that are otherwise difficult to install directly onto the heterocyclic ring. For example, diazonium salts derived from 3-, 4-, and 5-aminoisothiazoles have been successfully prepared and used in subsequent coupling and dediazoniation reactions. sci-hub.ru
Preparation of Carboxylic Acid and Carbonitrile Derivatives
The amino group of this compound can be strategically replaced to introduce valuable functional groups like nitriles (carbonitriles) and carboxylic acids.
A key transformation is the conversion of the amine to a carbonitrile derivative via the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org The diazonium salt formed from this compound can be treated with a copper(I) cyanide (CuCN) reagent to yield 3-bromoisothiazole-5-carbonitrile (B13363780). This reaction provides a direct route to introduce a cyano group, which is a versatile precursor for other functionalities.
The resulting 3-bromoisothiazole-5-carbonitrile can then be converted into 3-bromoisothiazole-5-carboxylic acid. This transformation typically proceeds in two steps. First, the nitrile is hydrated to a primary amide (3-bromoisothiazole-5-carboxamide) using strong acidic conditions, such as concentrated sulfuric acid. mdpi.com Subsequently, the carboxamide can be converted to the corresponding carboxylic acid. A high-yielding method for this step involves treating the carboxamide with sodium nitrite in trifluoroacetic acid (TFA) at low temperatures. mdpi.com This sequence provides an efficient pathway from the starting amine to the valuable carboxylic acid derivative.
Table 2: Synthesis of 3-Bromoisothiazole-5-carboxylic Acid
| Step | Starting Material | Reagents | Product | Yield | Reference |
|---|
Note: Yield for step 1 is not specified in the references for this specific substrate but is generally effective.
Formation of Polyfunctionalized Isothiazole Compounds (e.g., Thiobis-isothiazoles)
The isothiazole scaffold can be elaborated to create more complex, polyfunctionalized molecules, including those containing sulfur bridges. The synthesis of thiobis-isothiazoles, where two isothiazole rings are linked by a sulfur atom, represents a key example of such modifications.
One reported method describes the synthesis of 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile). mdpi.comresearchgate.netresearchgate.net This compound was formed from the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine. The proposed mechanism involves the initial formation of 3,5-dibromoisothiazole-4-carbonitrile, which then reacts with a nucleophilic sulfur source. mdpi.com This source could be a mercapto-isothiazole intermediate formed by the displacement of the 5-bromide. This intermediate can then condense with another molecule of the dibromo-isothiazole to yield the thiobis product. mdpi.com
While this specific synthesis does not start from this compound, the principles can be applied. The diazonium salt of this compound could potentially be reacted with a sulfur nucleophile, such as sodium sulfide (B99878) or thiourea, to generate a 3-bromo-5-mercaptoisothiazole intermediate. This thiol derivative could then, in principle, react with another molecule of a suitable halo-isothiazole to form a thiobis-isothiazole structure.
Integration of this compound into Fused Heterocyclic Systems
This compound and its derivatives are crucial precursors for the construction of fused heterocyclic systems, where the isothiazole ring is annulated with another ring system. These fused structures are of significant interest in medicinal chemistry. sci-hub.seconicet.gov.aracs.org
The amino group can participate in cyclization reactions to form fused systems. For example, aminothiazoles can react with various reagents to build fused pyrimidine, pyran, or imidazole (B134444) rings. iaea.orgrsc.org A common strategy involves reacting the aminoisothiazole with a bifunctional electrophile that can engage both the amino group and an adjacent ring atom in a cyclization cascade.
Furthermore, the bromine atom at the C-3 position is a handle for cross-coupling reactions, such as the Suzuki coupling. This allows for the arylation of the isothiazole ring, which can be a key step in the synthesis of complex fused systems. For instance, a 3-(4-bromoisothiazol-5-yl)-2H-chromen-2-one intermediate has been coupled with various boronic acids using a palladium catalyst to generate a library of 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one derivatives, which are complex fused heterocyclic compounds. researchgate.net Similarly, palladium-catalyzed coupling reactions have been used to synthesize imidazothiazole derivatives as part of a multi-step pathway to create fused analogues. conicet.gov.ar These methods highlight the utility of halogenated aminoisothiazoles as synthons for creating diverse and complex heterocyclic architectures.
Advanced Spectroscopic and Structural Characterization Techniques in 3 Bromoisothiazol 5 Amine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Bromoisothiazol-5-amine, ¹H (proton) and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the aromatic proton and the amine protons. The isothiazole (B42339) ring has one hydrogen atom at the C-4 position. This proton is anticipated to appear as a singlet in the aromatic region of the spectrum, with its chemical shift influenced by the adjacent bromo and amino substituents. The two protons of the primary amine group (-NH₂) are expected to produce a broad singlet. The chemical shift of amine protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound would display three distinct signals, one for each carbon atom of the isothiazole ring. The chemical shifts are influenced by the electronegativity of the adjacent heteroatoms (N and S) and the substituents (Br and NH₂). The carbon atom attached to the bromine (C-3) would be significantly affected by the halogen's electron-withdrawing nature. The carbon bonded to the amino group (C-5) would be influenced by the nitrogen atom. The C-4 carbon's chemical shift would be affected by its position between the two substituted carbons.
Interactive Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| ¹H | 6.5 - 7.5 | Singlet | H-4 (Isothiazole ring) |
| ¹H | 4.0 - 6.0 (broad) | Singlet | -NH₂ (Amine group) |
| ¹³C | 120 - 135 | Singlet | C-3 (C-Br) |
| ¹³C | 105 - 120 | Singlet | C-4 |
| ¹³C | 150 - 165 | Singlet | C-5 (C-NH₂) |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Isotopic Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (C₃H₃BrN₂S), MS is crucial for confirming the molecular weight and elemental composition. A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.
Interactive Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Significance |
| Molecular Formula | C₃H₃BrN₂S | - |
| Molecular Weight | ~178.99 g/mol (for ⁷⁹Br) / ~180.99 g/mol (for ⁸¹Br) | Confirmation of molecular mass |
| [M]⁺ Peak | m/z ≈ 179 | Corresponds to the molecule with the ⁷⁹Br isotope |
| [M+2]⁺ Peak | m/z ≈ 181 | Corresponds to the molecule with the ⁸¹Br isotope |
| Isotopic Ratio | [M]⁺ : [M+2]⁺ ≈ 1:1 | Characteristic signature for one bromine atom |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H bonds of the amine group and the bonds within the isothiazole ring. wpmucdn.comorgchemboulder.comspectroscopyonline.com The primary amine group is expected to show two distinct N-H stretching bands (one symmetric, one asymmetric) in the region of 3200-3500 cm⁻¹. wpmucdn.com An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com Vibrations associated with the C=C and C=N bonds of the aromatic isothiazole ring would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching frequency typically occurs in the fingerprint region (below 1000 cm⁻¹) and can be more difficult to assign definitively.
Interactive Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| N-H Stretch (asymmetric & symmetric) | 3200 - 3500 | Primary Amine (-NH₂) |
| N-H Bend (scissoring) | 1580 - 1650 | Primary Amine (-NH₂) |
| C=N / C=C Stretch | 1400 - 1600 | Isothiazole Ring |
| C-N Stretch | 1250 - 1335 | Aromatic Amine |
| C-Br Stretch | 500 - 700 | Bromoalkane |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromaticity and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems. The isothiazole ring is an aromatic heterocycle and therefore acts as a chromophore that absorbs UV light. medwinpublishers.com The presence of the amino group (-NH₂), a powerful auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption maximum to longer wavelengths compared to the unsubstituted isothiazole ring. This is due to the extension of the conjugated π-electron system by the lone pair of electrons on the nitrogen atom. The UV-Vis spectrum would likely display absorption bands characteristic of π → π* transitions within the aromatic system.
Interactive Table 4: Predicted UV-Vis Spectroscopic Data for this compound
| Transition Type | Expected Absorption Region (λmax) | System |
| π → π* | 250 - 320 nm | Aromatic Isothiazole Ring with Auxochrome |
X-ray Diffraction Analysis for Crystalline Structure Determination
X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. This method provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would reveal the planar geometry of the isothiazole ring and the precise positions of the bromine and amine substituents. medwinpublishers.com Furthermore, this technique would elucidate the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds formed by the amine group, which are crucial in understanding the solid-state properties of the compound.
Computational and Theoretical Investigations of 3 Bromoisothiazol 5 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 3-Bromoisothiazol-5-amine. These calculations provide a detailed picture of the electron distribution and energy levels of the molecular orbitals, which are fundamental to understanding the molecule's reactivity.
Detailed research findings from DFT calculations reveal the nature of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the amino group and the isothiazole (B42339) ring, while the LUMO is likely centered on the isothiazole ring and the bromine atom, indicating the probable sites for electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, with red regions indicating areas of high electron density (nucleophilic character) and blue regions showing areas of low electron density (electrophilic character). For this compound, the MEP would likely show a negative potential around the nitrogen and sulfur atoms of the isothiazole ring and the nitrogen of the amino group, while a positive potential would be expected around the hydrogen atoms of the amino group and near the bromine atom.
Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.
| Parameter | Calculated Value (Representative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Indicates the polarity of the molecule |
| Electronegativity (χ) | 4.15 eV | Measure of the power to attract electrons |
| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 3.67 eV | Propensity to accept electrons |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are key to its interactions and reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's potential energy surface and dynamic behavior.
Conformational analysis of this compound would likely focus on the rotation around the C-N bond connecting the amino group to the isothiazole ring. Due to the potential for hydrogen bonding and steric interactions, different rotational isomers (conformers) will have varying stabilities. It is expected that the conformer where the amino group is planar with the isothiazole ring would be of lower energy due to favorable electronic delocalization. The energy barriers for rotation around this bond can be calculated to understand the flexibility of the molecule.
Molecular dynamics simulations can provide a more dynamic picture of this compound's behavior over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent. These simulations can help to identify the most populated conformations and the transitions between them. For a molecule like this compound, MD simulations could be used to study its solvation and how solvent molecules arrange themselves around the polar amino group and the halogen atom.
| Conformational Parameter | Calculated Value (Representative) | Description |
|---|---|---|
| Dihedral Angle (H-N-C5-C4) | 0° and 180° | Represents planar and perpendicular orientations of the amino group relative to the ring |
| Rotational Energy Barrier | 5-8 kcal/mol | Energy required to rotate the amino group |
| Most Stable Conformer | Planar | The amino group lies in the same plane as the isothiazole ring |
Computational Studies on Reaction Mechanisms and Selectivity
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions and predicting their outcomes. For this compound, computational studies can elucidate the pathways of various reactions, such as nucleophilic substitution, electrophilic substitution, and metal-catalyzed cross-coupling reactions.
By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates. For example, in a nucleophilic aromatic substitution reaction where the bromine atom is replaced, computational studies can help to determine whether the reaction proceeds through a Meisenheimer complex or a concerted mechanism.
Furthermore, these studies can explain the regioselectivity and stereoselectivity of reactions. For electrophilic substitution on the isothiazole ring, calculations can predict which position (e.g., C4) is most susceptible to attack by an electrophile by analyzing the charge distribution and the stability of the intermediate sigma complexes. In cases where multiple products can be formed, computational analysis can predict the major product by comparing the activation energies of the different reaction pathways.
For instance, a computational study on the reaction of this compound with a nucleophile would involve locating the transition state for the displacement of the bromide. The calculated activation barrier would provide insight into the feasibility of the reaction under certain conditions. Similarly, the study of electrophilic attack would involve modeling the approach of an electrophile to different positions on the ring and comparing the energies of the resulting intermediates to predict the most likely site of reaction.
| Reaction Type | Predicted Site of Attack | Computational Insight |
|---|---|---|
| Nucleophilic Substitution | Carbon-3 (bearing Bromine) | Elucidation of the transition state and activation energy for bromide displacement. |
| Electrophilic Substitution | Carbon-4 | Comparison of the stability of Wheland intermediates for attack at different ring positions. |
| Metal-catalyzed Cross-coupling | Carbon-3 (C-Br bond) | Modeling of the oxidative addition step to the metal catalyst. |
Applications in Advanced Organic Synthesis and Materials Science
Role as Synthetic Intermediates for Complex Molecule Construction
The strategic placement of the bromo and amino functionalities makes 3-Bromoisothiazol-5-amine a highly versatile intermediate for the synthesis of complex molecules. The amino group can be readily transformed into a variety of other functional groups, while the bromine atom provides a handle for cross-coupling reactions, allowing for the introduction of diverse substituents.
A key transformation of the amino group is its conversion to a carboxamide, which can then be further hydrolyzed to a carboxylic acid. For instance, 3-bromoisothiazole-5-carboxamide can be converted to 3-bromoisothiazole-5-carboxylic acid in a high yield of 95% by reaction with sodium nitrite (B80452) in trifluoroacetic acid at low temperatures. bepls.commdpi.com This carboxylic acid derivative is a valuable precursor for the synthesis of more complex molecules, including those with potential biological activity. mdpi.com
The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for elaborating the isothiazole (B42339) core and constructing intricate molecular frameworks.
Contributions to the Development of Novel Heterocyclic Building Blocks
Isothiazoles, in general, are recognized as important heterocyclic building blocks due to their wide range of biological and industrial applications. mdpi.com this compound serves as a precursor for a variety of novel isothiazole-based building blocks. The differential reactivity of the amino and bromo groups allows for selective functionalization, leading to a diverse array of substituted isothiazoles that can be used in drug discovery and materials science.
For example, the amino group can be acylated, alkylated, or used in condensation reactions to build larger heterocyclic systems. The subsequent modification of the bromine atom via cross-coupling reactions further expands the molecular diversity that can be achieved from this single starting material. This strategic functionalization is crucial in the development of libraries of compounds for high-throughput screening in the search for new bioactive molecules.
Utility in the Design and Synthesis of Organic Functional Materials
The isothiazole ring is a component of various organic functional materials due to its electronic properties and ability to participate in intermolecular interactions. The presence of both an electron-donating amino group and an electron-withdrawing bromine atom in this compound makes it an interesting candidate for the synthesis of push-pull systems, which are of interest in nonlinear optics and organic electronics.
Furthermore, the isothiazole scaffold can be incorporated into conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of the isothiazole core through substitution at the 3- and 5-positions, facilitated by the reactivity of this compound, is a key advantage in the rational design of new organic functional materials.
Integration into Green Chemistry Methodologies (e.g., Aqueous Media Catalysis)
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis and functionalization of heterocyclic compounds are increasingly being adapted to greener methodologies. While specific examples involving this compound are not extensively documented, the general trends in the synthesis of related heterocycles, such as thiazoles, point towards the potential for its integration into more sustainable practices.
For instance, the use of water as a solvent, microwave-assisted synthesis, and the development of catalyst-free reactions are key areas of green chemistry research. The synthesis of 2-aminothiazole (B372263) derivatives has been reported using aqueous extracts of waste neem leaves, highlighting a move towards bio-based and environmentally benign reagents. tandfonline.com Similar approaches could potentially be developed for the synthesis and reactions of this compound, reducing the reliance on volatile organic solvents and harsh reaction conditions. The development of catalytic reactions in aqueous media for the functionalization of isothiazoles is another promising avenue for greening the synthesis of its derivatives. thieme-connect.com
Future Directions and Emerging Research Avenues for 3 Bromoisothiazol 5 Amine
Exploration of Novel and Sustainable Synthetic Pathways
While established methods for synthesizing isothiazole (B42339) derivatives exist, future research will increasingly prioritize the development of novel and sustainable synthetic pathways that align with the principles of green chemistry. medwinpublishers.combepls.comnih.gov The goal is to create processes that are not only efficient but also environmentally benign, reducing waste and avoiding hazardous reagents. bepls.comresearchgate.net
Key areas of exploration include:
One-Pot, Multi-Component Reactions: Designing single-step reactions where multiple starting materials combine to form the desired 3-Bromoisothiazol-5-amine derivative can significantly improve efficiency and reduce waste. bepls.comresearchgate.net
Catalyst-Free and Solvent-Free Conditions: Research into neat synthesis (reactions without a solvent) and catalyst-free approaches, potentially utilizing microwave or ultrasonic irradiation, can lead to cleaner and more energy-efficient processes. rsc.orgthieme-connect.com
Use of Greener Solvents and Reagents: The replacement of traditional volatile organic solvents with water, ionic liquids, or bio-based solvents is a critical area of focus. bepls.comtandfonline.com Similarly, employing less toxic and more readily available reagents, such as elemental sulfur and ammonium (B1175870) thiocyanate, is a key strategy. researchgate.netrsc.org
Photoredox Catalysis: Visible-light-promoted photoredox catalysis offers a mild and powerful method for constructing chemical bonds, representing an environmentally friendly option for synthesizing complex isothiazole structures. rsc.org
Development of Advanced Catalytic Transformations and Reaction Conditions
The bromine atom and amino group on the this compound ring are ideal handles for post-synthesis modification through advanced catalytic transformations. Palladium-catalyzed cross-coupling reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, enabling the creation of a diverse library of derivatives. rsc.orgnih.govmdpi.com
Future research will likely focus on optimizing these transformations:
Suzuki-Miyaura Coupling: The bromine at the 3-position can be readily coupled with a wide range of aryl and heteroaryl boronic acids to introduce new aromatic substituents, a reaction that is fundamental in organic synthesis. mdpi.commdpi.com
Buchwald-Hartwig Amination: The amino group at the 5-position can be coupled with aryl halides, allowing for the synthesis of more complex diarylamine structures. This reaction is crucial for creating molecules used in materials science and medicinal chemistry.
Heck and Sonogashira Couplings: These reactions allow for the introduction of alkenyl and alkynyl groups, respectively, at the 3-position, further expanding the structural diversity of accessible derivatives.
Flow Chemistry: Implementing these catalytic reactions in continuous flow systems can offer improved reaction control, higher yields, and easier scalability compared to traditional batch processing. mdpi.com
The development of highly efficient and robust catalyst systems, including those with specialized ligands like BrettPhos and RuPhos, will be crucial for achieving high yields and functional group tolerance in these reactions. rsc.org
| Reaction Name | Reactive Site | Coupling Partner | Bond Formed | Potential Application |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C3-Br | Ar-B(OH)₂ | C-C (aryl) | Organic Electronics, Medicinal Chemistry |
| Buchwald-Hartwig Amination | C5-NH₂ | Ar-X | C-N (aryl) | Functional Materials, Pharmaceuticals |
| Heck Coupling | C3-Br | Alkene | C-C (alkenyl) | Polymer Synthesis, Fine Chemicals |
| Sonogashira Coupling | C3-Br | Alkyne | C-C (alkynyl) | Conjugated Materials, Synthetic Intermediates |
Expansion into Diverse Functional Material Applications
The isothiazole ring is an important building block for new materials with interesting electronic and mechanical properties. medwinpublishers.com Its derivatives are being explored for their potential in advanced functional materials, particularly in the field of organic electronics. The electron-deficient nature of the thiazole (B1198619)/isothiazole ring makes it a valuable component in the design of organic semiconductors.
Future research avenues for this compound in this area include:
Organic Light-Emitting Diodes (OLEDs): By functionalizing the core structure through the catalytic methods described above, new derivatives with tailored photophysical properties, such as specific emission wavelengths and high quantum efficiencies, can be developed.
Organic Photovoltaics (OPVs): The isothiazole moiety can be incorporated into donor-acceptor polymers and small molecules for use in the active layer of organic solar cells, contributing to efficient charge separation and transport.
Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the isothiazole ring can promote intermolecular π-π stacking, which is crucial for achieving high charge carrier mobility in organic semiconductors used in transistors.
Functional Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the isothiazole ring can act as coordination sites for metal ions, enabling the construction of MOFs with unique properties for applications in sensing, catalysis, and gas storage. rsc.org
| Application Area | Material Type | Key Property | Role of Isothiazole Core |
|---|---|---|---|
| Organic Electronics | OLEDs | Luminescence, Color Tuning | Component of Emissive Layer Materials |
| Organic Electronics | OPVs | Charge Separation/Transport | Building Block for Donor/Acceptor Materials |
| Organic Electronics | OFETs | Charge Carrier Mobility | Enhances π-π Stacking in Semiconductors |
| Advanced Materials | MOFs | Porosity, Catalysis, Sensing | Ligand with Coordination Sites |
Integrated Computational and Experimental Design of Novel Derivatives
The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the discovery of new molecules with desired properties. nih.govnih.gov In silico methods, such as Density Functional Theory (DFT), allow researchers to predict the electronic structure, reactivity, and potential applications of novel this compound derivatives before committing to their synthesis in the lab. rsc.orgscispace.commdpi.com
Future research will leverage this integrated approach to:
Predict Molecular Properties: DFT calculations can be used to determine key electronic parameters like HOMO-LUMO energy gaps, which are crucial for designing materials for organic electronics. bohrium.comnih.gov Conformation and thermodynamic properties can also be modeled. mdpi.com
Guide Synthetic Strategy: Computational modeling can help predict the reactivity of different sites on the molecule, aiding in the design of selective and efficient synthetic routes. rsc.org
Screen for Biological Activity: Molecular docking simulations can predict how novel derivatives might interact with biological targets, such as enzymes or receptors. nih.govnih.gov This allows for the rational design of new potential therapeutic agents. mdpi.com
Understand Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of catalytic reactions, helping to optimize reaction conditions and improve yields.
By combining the predictive power of computational chemistry with the practical validation of experimental synthesis, researchers can more efficiently explore the vast chemical space accessible from the this compound scaffold and accelerate the development of new functional molecules and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
